molecular formula C19H16BrN3OS2 B5110571 N-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3,4-dimethylbenzamide

N-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3,4-dimethylbenzamide

Cat. No.: B5110571
M. Wt: 446.4 g/mol
InChI Key: KGUHJKDCASPJEI-UHFFFAOYSA-N
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Description

N-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3,4-dimethylbenzamide is a complex organic compound that features a thiazole ring, a bromophenyl group, and a dimethylbenzamide moiety. This compound is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3,4-dimethylbenzamide typically involves the reaction of 2-(4-bromophenyl)-4-thiazolamine with 2-mercapto-3-(2-methylphenyl)-2-propenoic acid in the presence of dichloromethane. The reaction is catalyzed by N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole monohydrate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3,4-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3OS2/c1-11-3-4-14(9-12(11)2)17(24)22-18(25)23-19-21-16(10-26-19)13-5-7-15(20)8-6-13/h3-10H,1-2H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUHJKDCASPJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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